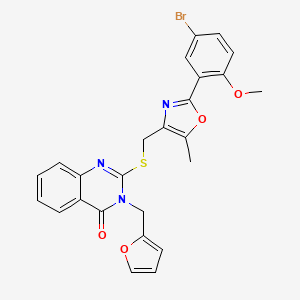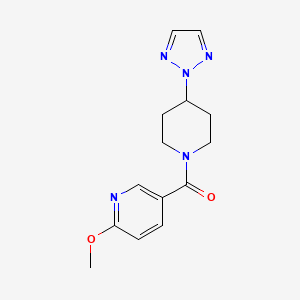
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound has been studied in the context of photoswitchable small-molecule agonists for the Atypical Chemokine Receptor 3 (ACKR3) . Inspired by a known benzylpiperidine-based ACKR3 agonist scaffold, photoswitchable azobenzene-containing analogs were synthesized .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound serves as an essential intermediate in organic synthesis and pharmaceutical research. Specifically, it plays a crucial role in the synthesis of suvorexant , a novel hypnotic drug used to treat insomnia. Researchers utilize the carboxylic acid group within this compound to create amide or ester derivatives, which can be further modified to design new drug molecules .
Hypnotic Agent: Suvorexant
Suvorexant, also known as Belsomra , is a selective orexin receptor antagonist. It acts by blocking the orexin receptors in the brain, promoting sleep onset and maintenance. Its unique mechanism of action makes it an attractive alternative to traditional sedative-hypnotic drugs. The synthesis of suvorexant involves key steps using our compound as an intermediate .
Antiproliferative Agents
Imidazole-containing compounds, including those with triazole moieties, have shown promise as antiproliferative agents. Our compound’s structure includes both imidazole and triazole rings, making it a potential candidate for inhibiting cell growth. Researchers have evaluated similar 1,2,4-triazole hybrids for their cytotoxic activities against tumor cell lines, demonstrating varying levels of efficacy .
Computational Chemistry and Molecular Modeling
Researchers use our compound as a model system for computational chemistry studies. By analyzing its electronic structure, molecular orbitals, and reactivity, they gain insights into chemical bonding and reaction mechanisms. These investigations contribute to our understanding of chemical processes and guide the design of new compounds.
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-3-2-11(10-15-13)14(20)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKNPPWTOWACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2600291.png)
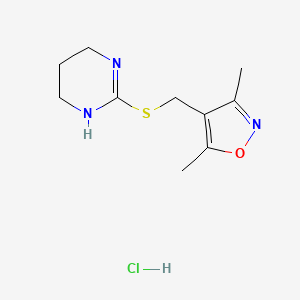
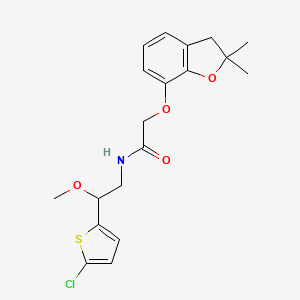
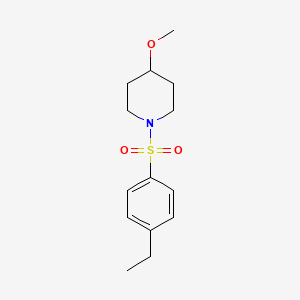
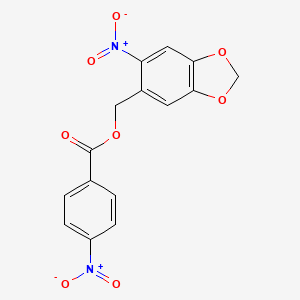
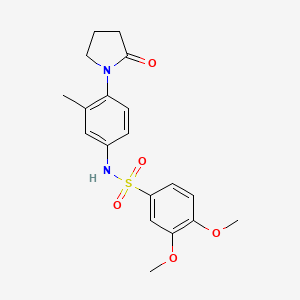
![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
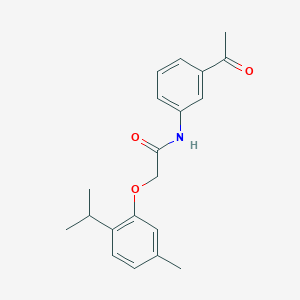
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

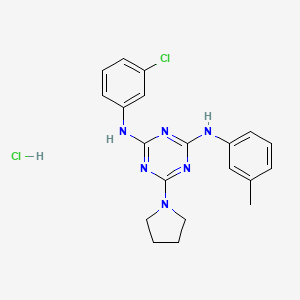
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)
